Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-17(21)16-12-7-6-11(23-10-15(18)20)9-14(12)19-8-4-3-5-13(16)19/h3-9H,2,10H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIJTCVWVGLNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Properties
Research indicates that Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting bacterial growth. This antimicrobial action could be leveraged in developing new antibiotics or antiseptics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Drug Development
This compound serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to improve its efficacy and selectivity against specific targets, particularly in cancer therapy .
Molecular Probes
Due to its ability to interact with biological molecules, this compound can be used as a molecular probe in biochemical assays to study enzyme activity or receptor binding . This application is crucial for understanding disease mechanisms and developing targeted therapies.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being investigated due to its favorable charge transport characteristics .
Coatings and Polymers
The compound's chemical stability and reactivity allow it to be used in developing advanced coatings and polymer materials that require specific functional properties, such as improved durability or resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the nature of the compound’s modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[1,2-a]indole derivatives are a structurally diverse class of compounds with variations in substituents that significantly influence their physicochemical and biological properties. Below is a comparative analysis of Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate and its analogs:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Functional Group Impact: The 2-amino-2-oxoethoxy group in the target compound provides hydrogen-bonding sites, which may enhance interactions with biological targets like enzymes or nucleic acids. In contrast, halogenated analogs (e.g., chloro-fluorobenzyloxy) exhibit increased lipophilicity, improving membrane permeability. Trifluoromethyl and dichlorophenyl substituents introduce steric and electronic effects that modulate binding affinity and metabolic stability.
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, the trifluoromethyl derivative (CAS 478081-18-4) is prepared by reacting pyridoindole intermediates with aryne species generated in situ.
Biological Relevance: Pyrido[1,2-a]indoles with halogenated substituents (e.g., CAS 478067-96-8) have shown promise in targeting G-quadruplex DNA structures, which are implicated in cancer progression.
Physicochemical Properties: Lipophilicity: Halogenated derivatives (Cl, F) exhibit higher logP values compared to the amino-oxoethoxy analog, favoring blood-brain barrier penetration. Solubility: The amino-oxoethoxy group enhances aqueous solubility due to its polar nature.
Biological Activity
Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article will provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
- Molecular Formula : C17H16N2O4
- Molecular Weight : 312.32 g/mol
- CAS Number : 478081-14-0
The compound features a pyridoindole framework with an ethyl ester group and an amino-oxoethoxy substituent, which are thought to contribute to its biological activity and chemical reactivity .
Histone Demethylase Inhibition
Research has indicated that this compound acts as an inhibitor of histone demethylases, enzymes that play a crucial role in epigenetic regulation. This inhibition can have significant implications for cancer therapy and other diseases linked to epigenetic modifications. Studies employing various biochemical assays have demonstrated the compound's binding affinity to these enzymes .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Although the exact mechanisms are still under investigation, the potential for reducing inflammation could make it a candidate for treating inflammatory diseases .
Neuroprotective Effects
There is also emerging evidence supporting the neuroprotective effects of this compound. These properties could be beneficial in developing treatments for neurodegenerative diseases .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(carbamoylmethoxy)pyrido[1,2-a]indole-10-carboxylate | Contains carbamoyl group | May exhibit different biological activity due to carbamoyl substitution |
| Ethyl 3-(4-methylphenyl)pyrido[1,2-a]indole-10-carboxylate | Substituted phenyl group | Potentially alters pharmacokinetic properties |
| Ethyl 3-(benzoyl)pyrido[1,2-a]indole-10-carboxylate | Benzoyl substituent | Different mechanism of action due to aromaticity |
The amino-oxoethoxy substituent in this compound may confer distinct biological activities compared to these related compounds .
Inhibition Studies
In one study focused on the inhibition of histone demethylases, this compound demonstrated significant enzyme inhibition with IC50 values indicating effective binding . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions could enhance its inhibitory potency.
Neuroprotection Evaluation
Another research effort evaluated the neuroprotective effects of this compound using cellular models of neurodegeneration. Results indicated that treatment with this compound led to a reduction in markers of oxidative stress and cell death .
Q & A
Q. What are the key synthetic strategies for Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate, and how can regioselectivity be controlled?
The synthesis typically involves multi-step pathways, including functionalization of the pyridoindole core. For example, hydrazino and carbonyl moieties are introduced via nucleophilic substitution or acylation reactions . Regioselectivity challenges, common in fused heterocycles, can be addressed using lithium amide bases to direct reaction sites, as demonstrated in related pyrido[1,2-a]pyrimidin-2-one syntheses . Thermal cyclization of alkynamides may further enhance selectivity for desired isomers .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : To confirm the pyridoindole core and substituent positions (e.g., ethyl ester at C10, amino-oxoethoxy at C3) .
- Mass Spectrometry (HRMS) : To verify the molecular formula (C₁₇H₁₆N₂O₄; MW 328.33) .
- HPLC : For purity assessment, especially after multi-step syntheses where byproducts like des-amino analogs may form .
Q. How does the compound’s reactivity correlate with its functional groups?
The 2-amino-2-oxoethoxy group participates in hydrogen bonding and nucleophilic reactions (e.g., with electrophiles targeting the amide nitrogen), while the ethyl ester can undergo hydrolysis under basic conditions . The pyridoindole core’s aromaticity may stabilize intermediates in substitution reactions .
Advanced Research Questions
Q. What computational methods can predict the compound’s interaction with biological targets?
Molecular docking studies using the pyridoindole core as a scaffold can model interactions with enzymes like kinases or proteases. Density Functional Theory (DFT) calculations can optimize the geometry of the 2-amino-2-oxoethoxy group to assess hydrogen-bonding potential . Comparative analyses with analogs (e.g., ethyl 3-hydrazinopyridoindole) may reveal steric or electronic influences on binding .
Q. How can synthetic yields be improved for large-scale applications?
- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility during cyclization steps .
- Catalytic Approaches : Palladium catalysts for cross-coupling reactions at the indole C3 position .
- Microwave-Assisted Synthesis : To reduce reaction times and improve regioselectivity in heterocycle formation .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Studies : To distinguish between intrinsic activity and cytotoxicity .
- Metabolic Stability Assays : Evaluate if rapid degradation (e.g., ester hydrolysis) underlies inconsistent in vivo results .
- Structural Analog Comparison : Test analogs like pyrido[1,2-a]pyrimidinones (known for anticancer activity) to identify pharmacophore requirements .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modification Sites :
- C3 substituent : Replace 2-amino-2-oxoethoxy with bulkier groups (e.g., arylhydrazones) to enhance lipophilicity .
- C10 ester : Substitute ethyl with propargyl for click chemistry applications .
- Core Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the pyridoindole ring to modulate electronic properties .
Methodological Considerations
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based kinase inhibition assays using ATP-binding site probes .
Q. How can reaction mechanisms be elucidated for key transformations?
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in cyclization reactions .
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
